molecular formula C5H11NO3 B1633760 (2R,3R)-2-amino-3-hydroxypentanoic acid

(2R,3R)-2-amino-3-hydroxypentanoic acid

Cat. No.: B1633760
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-Amino-3-hydroxypentanoic acid is a β-hydroxy amino acid characterized by a five-carbon backbone with amino (–NH2) and hydroxyl (–OH) groups at the C2 and C3 positions, respectively. Both chiral centers adopt the R configuration, making it a stereoisomer of interest in biochemistry and medicinal chemistry. Its molecular formula is C5H11NO3 (molecular weight: 133.14 g/mol). This compound is structurally analogous to threonine (C4 amino acid) but with an extended carbon chain.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2R,3R)-2-amino-3-hydroxypentanoic acid

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4-/m1/s1

InChI Key

LGVJIYCMHMKTPB-QWWZWVQMSA-N

SMILES

CCC(C(C(=O)O)N)O

Isomeric SMILES

CC[C@H]([C@H](C(=O)O)N)O

Canonical SMILES

CCC(C(C(=O)O)N)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Chiral Centers Key Substituents Biological/Functional Role Source/Evidence
(2R,3R)-2-Amino-3-hydroxypentanoic acid C5H11NO3 133.14 C2 (R), C3 (R) –NH2 (C2), –OH (C3) Antimicrobial (inferred from homologs) -
Threonine (reference) C4H9NO3 119.12 C2 (S), C3 (R) –NH2 (C2), –OH (C3) Essential amino acid; protein synthesis -
(2S,3R)-3-Hydroxyleucine C6H13NO3 147.17 C2 (S), C3 (R) –NH2 (C2), –OH (C3), –CH3 (C4) Peptide synthesis; chiral intermediate
(2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid C7H14O3 146.18 C2, C3 (racemic) –CH3 (C2, C4), –OH (C3) Synthetic intermediate; ester derivatives
Threo-β-hydroxynorvaline (2S,3R) C5H11NO3 133.14 C2 (S), C3 (R) –NH2 (C2), –OH (C3) Research applications; stereochemical studies
2-Amino-3-hydroxyhexenoic acid C6H11NO3 145.16 - –NH2 (C2), –OH (C3), double bond Antimicrobial activity

Stereochemical and Functional Differences

  • vs. Threonine: The (2R,3R) configuration distinguishes it from L-threonine (2S,3R), altering its interaction with enzymes like aminopeptidases. The extended carbon chain may influence substrate specificity in biological systems.
  • vs. 3-Hydroxyleucine : The additional methyl group at C4 in 3-hydroxyleucine increases hydrophobicity, making it suitable for peptide modifications .
  • vs. Threo-β-hydroxynorvaline: Stereoisomerism at C2 (R vs. S) affects binding to chiral receptors or enzymes, as seen in studies on bacterial growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.